molecular formula C19H12Cl2N2O B2393658 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-87-3

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2393658
CAS RN: 338954-87-3
M. Wt: 355.22
InChI Key: UBNFTNYSUVVQKJ-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CBP) is a synthetic organic compound that has been used in scientific research for its various properties and applications. CBP has been found to be a useful reagent in organic synthesis and has been applied in a variety of scientific fields, including medicinal chemistry and pharmacology. CBP has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a reagent in organic synthesis to prepare a variety of compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. In addition, this compound has been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. This compound has also been studied for its potential use as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides and other lipids.

Mechanism of Action

The exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood. However, it is believed that this compound acts as an inhibitor of DGAT, which is involved in the synthesis of triglycerides and other lipids. By inhibiting DGAT, this compound is thought to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a number of advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. In addition, this compound has been found to be relatively stable and non-toxic, which makes it a safe reagent for use in laboratory experiments. However, this compound is also relatively expensive, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain research applications.

Future Directions

There are a number of potential future directions for research on 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its potential therapeutic applications. In addition, further research could be conducted to explore the potential applications of this compound in other scientific fields, such as medicinal chemistry and pharmacology. Furthermore, further research could be conducted to explore the potential uses of this compound as an inhibitor of other enzymes, such as protein kinases and phosphatases. Finally, further research could be conducted to explore the potential uses of this compound in the development of new drugs and other therapeutic agents.

Synthesis Methods

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of 3-chlorobenzyl bromide with 3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 3-chlorobenzyl-3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. In the second step, the intermediate product is reacted with sodium hydroxide to yield this compound.

properties

IUPAC Name

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-17-5-1-3-13(7-17)11-23-12-16(8-15(10-22)19(23)24)14-4-2-6-18(21)9-14/h1-9,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNFTNYSUVVQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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